molecular formula C17H23NO4 B11112508 3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine

3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine

Cat. No.: B11112508
M. Wt: 305.4 g/mol
InChI Key: KDOVTLNMFXEPJN-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group and a 3,4-dimethoxybenzoyl group attached to a pyrrolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)azetidine: Similar structure but with an azetidine ring.

Uniqueness

The uniqueness of 3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine lies in its specific combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications where these properties are advantageous.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C17H23NO4/c1-20-15-6-5-13(9-16(15)21-2)17(19)18-8-7-14(10-18)22-11-12-3-4-12/h5-6,9,12,14H,3-4,7-8,10-11H2,1-2H3

InChI Key

KDOVTLNMFXEPJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OCC3CC3)OC

Origin of Product

United States

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